Eupacunoxin

Description

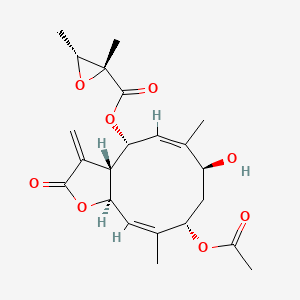

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H28O8 |

|---|---|

Molecular Weight |

420.5 g/mol |

IUPAC Name |

[(3aS,4R,5Z,7S,9S,10Z,11aR)-9-acetyloxy-7-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,7,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (2R,3R)-2,3-dimethyloxirane-2-carboxylate |

InChI |

InChI=1S/C22H28O8/c1-10-7-18(29-21(26)22(6)13(4)30-22)19-12(3)20(25)28-17(19)8-11(2)16(9-15(10)24)27-14(5)23/h7-8,13,15-19,24H,3,9H2,1-2,4-6H3/b10-7-,11-8-/t13-,15+,16+,17-,18-,19+,22-/m1/s1 |

InChI Key |

QGXSKKOWDFZPIV-CXDYXSGLSA-N |

SMILES |

CC1C(O1)(C)C(=O)OC2C=C(C(CC(C(=CC3C2C(=C)C(=O)O3)C)OC(=O)C)O)C |

Isomeric SMILES |

C[C@@H]1[C@](O1)(C)C(=O)O[C@@H]2/C=C(\[C@H](C[C@@H](/C(=C\[C@@H]3[C@@H]2C(=C)C(=O)O3)/C)OC(=O)C)O)/C |

Canonical SMILES |

CC1C(O1)(C)C(=O)OC2C=C(C(CC(C(=CC3C2C(=C)C(=O)O3)C)OC(=O)C)O)C |

Origin of Product |

United States |

Isolation and Natural Occurrence of Eupacunoxin

Botanical Sources and Distribution of Eupacunoxin-Producing Organisms

The primary botanical sources identified for this compound are species within the Eupatorium genus. These plants are distributed across various regions and have been a subject of phytochemical research due to their diverse and biologically active constituents. mdpi.com

Eupatorium fortunei is a plant species that has been extensively studied for its chemical components, particularly sesquiterpene lactones. mdpi.comresearchgate.net Research has led to the targeted isolation of various cytotoxic sesquiterpene lactones from this plant. researchgate.netacs.org The aerial parts of Eupatorium fortunei are typically used for the extraction process. acs.orgmdpi.com While studies have successfully isolated a range of germacrene-type and eudesmane-type sesquiterpene lactones from E. fortunei, the initial structural elucidation of this compound was conducted in conjunction with its isolation from its companion plant, Eupatorium cuneifolium. researchgate.netacs.org

Eupatorium cuneifolium Willd. is a confirmed botanical source of this compound. researchgate.netnih.gov Seminal studies on this plant led to the isolation and characterization of several novel cytotoxic germacranolide lactones, including eupacunin (B1232134) and its companion lactone, this compound. acs.orgresearchgate.net The structural determination of these compounds was achieved through a combination of chemical and spectral analyses, with X-ray crystallography providing definitive proof of their structure and configuration. acs.org

Eupatorium fortunei as a Source of this compound

Methodologies for Extraction and Primary Fractionation

The isolation of this compound from its plant sources is a multi-step process that begins with extraction, followed by fractionation and purification to separate the target compound from a complex mixture of phytochemicals.

Solvent extraction is a foundational method used to separate compounds based on their differential solubility in various solvents. organomation.com This technique, also known as liquid-liquid extraction, is a primary step in isolating natural products like this compound. organomation.comnewdirectionsaromatics.com

In the context of isolating compounds from the Eupatorium genus, a common approach involves the use of polar solvents. For instance, the aerial parts of Eupatorium fortunei have been extracted using methanol (B129727) (MeOH) at room temperature or with ultrasonic assistance. acs.orgmdpi.com The resulting crude extract is then typically concentrated under reduced pressure. mdpi.com

Following the initial extraction, a liquid-liquid partitioning process is employed for primary fractionation. The crude extract is often dissolved in water and successively partitioned with a series of organic solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH). acs.org This partitioning separates the compounds into different fractions based on their solubility characteristics. The ethyl acetate fraction is frequently found to contain the desired sesquiterpene lactones. acs.org

| Extraction Stage | Solvent/Method | Purpose |

| Initial Extraction | Methanol (MeOH) | To obtain a crude extract of all soluble compounds from the plant material. acs.orgmdpi.com |

| Partitioning | n-hexane | To remove non-polar compounds like fats and waxes. acs.org |

| Partitioning | Ethyl acetate (EtOAc) | To extract medium-polarity compounds, including many sesquiterpene lactones. acs.org |

| Partitioning | n-butanol (n-BuOH) | To extract more polar compounds. acs.org |

Following solvent fractionation, preparative chromatography is essential for the further separation and purification of this compound from the enriched fraction.

One of the initial chromatographic steps often involves silica (B1680970) gel medium-pressure liquid chromatography (MPLC). For example, the ethyl acetate fraction from a Eupatorium fortunei extract was subjected to silica gel MPLC using a gradient of hexane (B92381) and ethyl acetate to yield several subfractions. acs.org Another technique used for further purification is size-exclusion chromatography, such as with a Sephadex LH-20 column, which separates molecules based on their size. acs.org

Reversed-phase chromatography (RPC) is a powerful and widely used technique for the purification of natural products, including peptides and other complex molecules. nih.gov This method utilizes a non-polar stationary phase (commonly silica modified with alkyl chains like C18) and a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. chromtech.cominterchim.com Compounds are separated based on their hydrophobicity; less polar compounds are retained more strongly on the stationary phase and elute later. chromtech.com

Preparative Chromatographic Approaches in this compound Isolation

Normal-Phase Chromatography

Normal-phase chromatography (NPC) is a key technique used for the separation of moderately polar compounds like sesquiterpene lactones from complex mixtures. mdpi.com This method utilizes a polar stationary phase, most commonly silica gel, and a non-polar mobile phase. mdpi.comacgpubs.org Separation is achieved based on the principle of adsorption; more polar compounds interact more strongly with the polar stationary phase and therefore elute later than less polar compounds. acgpubs.org

In the isolation of sesquiterpene lactones from Eupatorium species, silica gel column chromatography is frequently employed. A typical procedure involves loading a concentrated fraction (e.g., an ethyl acetate fraction) onto a silica gel column. The compounds are then separated by eluting with a gradient of non-polar to more polar solvents. mdpi.comacs.org A common mobile phase system is a mixture of n-hexane and ethyl acetate, starting with a high concentration of n-hexane and gradually increasing the proportion of ethyl acetate to elute compounds with increasing polarity. mdpi.comacs.org This stepwise or gradient elution allows for the separation of the complex mixture into several simpler sub-fractions, one or more of which will be enriched with this compound. mdpi.com

Gel Permeation Chromatography

Gel permeation chromatography (GPC), also known as size-exclusion chromatography, separates molecules based on their size or hydrodynamic volume. gilson.com The stationary phase consists of a porous gel, and as the sample passes through the column, smaller molecules can enter the pores, increasing their path length and causing them to elute later. gilson.com Larger molecules are excluded from the pores and pass through the column more quickly. gilson.com This technique is highly effective for removing high-molecular-weight impurities such as polymers, pigments, and lipids from sample extracts. gilson.comepa.gov

In the context of isolating natural products like this compound, GPC is often used as a purification or fractionation step. For the separation of sesquiterpene lactones from Eupatorium extracts, a common GPC stationary phase is Sephadex LH-20. acs.org A fraction obtained from a previous chromatographic step, such as normal-phase chromatography, can be further resolved using a Sephadex LH-20 column with a mobile phase like methanol. acs.org This step helps to separate the target sesquiterpene lactones from other compounds of different molecular sizes, leading to a purer sample.

Data Tables

Table 1: Representative Chromatographic Techniques for Isolation This table provides examples of conditions used for separating sesquiterpene lactones from the Eupatorium genus.

| Chromatography Type | Stationary Phase | Typical Mobile Phase System | Separation Principle | Reference |

| Normal-Phase Chromatography | Silica Gel | n-Hexane-Ethyl Acetate (Gradient) | Adsorption based on polarity | mdpi.comacs.org |

| Gel Permeation Chromatography | Sephadex LH-20 | 70% Methanol | Size Exclusion | acs.org |

Mentioned Compounds

Structural Elucidation and Stereochemical Assignment of Eupacunoxin

Spectroscopic Characterization Techniques

The structural framework of eupacunoxin was pieced together using data from several key spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). dss.go.thresearchgate.netintertek.com These techniques, when used in conjunction, offer a comprehensive view of the molecule's composition and conformation.

NMR spectroscopy has been indispensable in defining the structure of this compound. dss.go.thdatapdf.comresearchgate.net By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework of the molecule. libretexts.orgacdlabs.com

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of each hydrogen atom within the this compound molecule. libretexts.org The chemical shifts (δ) in the ¹H NMR spectrum indicate the electronic environment of the protons, while the coupling constants (J) reveal the connectivity between neighboring protons. acdlabs.com Although specific ¹H NMR data for this compound is not detailed in the provided search results, the analysis of such spectra is a fundamental step in its structural elucidation. dss.go.thdatapdf.com

Interactive Data Table: Illustrative ¹H NMR Data for a Sesquiterpene Lactone Moiety

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 5.44 | d | 10.5 |

| H-5 | 5.20 | dd | 10.5, 2.5 |

| H-6 | 5.35 | t | 9.5 |

| H-13a | 6.27 | d | 3.5 |

| H-13b | 5.92 | d | 3.0 |

Note: This table represents typical chemical shifts and coupling patterns for protons in a germacranolide-type sesquiterpene lactone and is for illustrative purposes only. Actual values for this compound would be determined experimentally.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a spectrum of the carbon skeleton. savemyexams.com Each unique carbon atom in this compound gives a distinct signal, with its chemical shift indicating its functional group and bonding environment. libretexts.orgorganicchemistrydata.org For instance, carbons in carbonyl groups, double bonds, and those bonded to oxygen atoms resonate at characteristic frequencies. organicchemistrydata.org While specific ¹³C NMR data tables for this compound were not available in the search results, the interpretation of such data is crucial for confirming the carbon framework. researchgate.netlibretexts.org

Interactive Data Table: Representative ¹³C NMR Chemical Shifts for this compound Structural Features

| Carbon | Chemical Shift (δ, ppm) | Carbon Type |

| C-12 | ~170 | C=O (lactone) |

| C-4 | ~140 | C=C |

| C-10 | ~135 | C=C |

| C-11 | ~140 | C=C |

| C-8 | ~80 | C-O |

| C-6 | ~75 | C-O |

Note: This table provides approximate chemical shift ranges for the carbon environments typically found in this compound and similar sesquiterpene lactones.

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Quantum Correlation (HMQC), have been pivotal in assembling the complete structure of this compound. acs.orglibretexts.orgpressbooks.pub These experiments correlate the signals from the ¹H and ¹³C NMR spectra, directly showing which protons are attached to which carbons. libretexts.orgnbrc.ac.in

HSQC and HMQC spectra display cross-peaks that link the chemical shift of a proton to the chemical shift of the carbon it is directly bonded to. researchgate.net This information is instrumental in unambiguously assigning the signals in both the ¹H and ¹³C spectra and piecing together the molecular fragments to build the complete structure. acs.orgpressbooks.pub

Mass spectrometry is a powerful analytical technique that provides information about the mass, and therefore the molecular weight, of a compound. intertek.com It also offers insights into the structure through the analysis of fragmentation patterns. rfi.ac.uk

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a highly accurate method used to determine the precise molecular formula of a compound. researchgate.netnih.govund.edu For this compound, HR-ESI-MS would provide a very accurate mass measurement, allowing for the determination of its elemental composition. researchgate.netresearchgate.net This technique helps to confirm the molecular formula derived from NMR and other data. researchgate.net The structures of eupacunin (B1232134) and this compound were elucidated through chemical and spectral methods, and their identities were confirmed by X-ray crystallographic analysis of their derivatives. dss.go.thresearchgate.net

Carbon-13 NMR (¹³C NMR)

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy of this compound reveals important electronic transitions within the molecule, primarily associated with its conjugated systems. The presence of an α,β-unsaturated ketone and an α-methylene-γ-lactone moiety gives rise to characteristic absorption bands.

The UV spectrum of this compound typically shows a maximum absorption (λmax) around 210-220 nm. This absorption is attributed to the π → π* electronic transition of the conjugated double bond in the α,β-unsaturated ketone system. The exact position and intensity of this peak can be influenced by the solvent used for the analysis.

A weaker absorption band, often appearing as a shoulder, may be observed in the 260-280 nm region. This is characteristic of the n → π* transition of the carbonyl group in the lactone ring. The intensity of this absorption is generally low.

Table 1: UV-Vis Spectroscopic Data for this compound

| Chromophore | Transition | Typical λmax (nm) |

| α,β-Unsaturated Ketone | π → π | 210-220 |

| Carbonyl (Lactone) | n → π | 260-280 (shoulder) |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides valuable information about the functional groups present in this compound. The IR spectrum is characterized by strong absorption bands corresponding to the various vibrational modes of its chemical bonds.

Key absorption bands in the IR spectrum of this compound include a strong, broad band in the region of 3400-3500 cm⁻¹, which is indicative of the hydroxyl (-OH) group stretching vibration. The presence of carbonyl groups is confirmed by very strong absorptions around 1760-1780 cm⁻¹ for the γ-lactone and 1690-1710 cm⁻¹ for the α,β-unsaturated ketone. The carbon-carbon double bond (C=C) stretching vibrations of the α,β-unsaturated ketone and the exocyclic methylene (B1212753) group of the lactone appear in the 1640-1670 cm⁻¹ region. spectroscopyonline.com The C-O stretching vibrations of the ester and ether linkages are typically observed in the 1200-1300 cm⁻¹ range. spectroscopyonline.com

Table 2: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| Hydroxyl | O-H Stretch | 3400-3500 (broad) |

| γ-Lactone Carbonyl | C=O Stretch | 1760-1780 |

| α,β-Unsaturated Ketone Carbonyl | C=O Stretch | 1690-1710 |

| Alkene | C=C Stretch | 1640-1670 |

| Ester/Ether | C-O Stretch | 1200-1300 |

X-ray Crystallographic Analysis for Definitive Structural Proof

While spectroscopic methods provide significant insights into the structure of this compound, X-ray crystallography offers the most definitive proof of its three-dimensional structure and absolute stereochemistry.

Application of X-ray Crystallography to this compound Derivatives (e.g., m-bromobenzoate)

Direct crystallization of natural products like this compound can sometimes be challenging. To facilitate the formation of high-quality crystals suitable for X-ray diffraction, a derivative is often synthesized. In the case of this compound, the m-bromobenzoate derivative was prepared. researchgate.netresearchgate.net The introduction of the heavy bromine atom in the m-bromobenzoate group aids in solving the phase problem in X-ray crystallography, making the structure determination more straightforward and reliable. nih.gov

Comparative Structural Analysis with Related Sesquiterpene Lactones (e.g., Eupacunin, Eupatocunin)

The structure of this compound is closely related to other sesquiterpene lactones isolated from the same plant source, such as eupacunin and eupatocunin. researchgate.net A comparative analysis of their structures highlights key differences that can influence their biological activities.

Eupacunin, for instance, shares the same germacrane (B1241064) skeleton as this compound but differs in the nature of the ester side chain. researchgate.net Eupatocunin also possesses the germacrane framework but has a different arrangement of functional groups. researchgate.net The structural elucidation of eupacunin and eupatocunin was also confirmed through chemical and spectral methods, with the structure of eupacunin being further validated by X-ray analysis of its o-bromobenzoate derivative. researchgate.netresearchgate.net The comparison of the spectral data and, where available, X-ray crystal structures of these related compounds provides a comprehensive understanding of this class of sesquiterpene lactones.

Table 3: Comparison of Key Structural Features of Related Sesquiterpene Lactones

| Compound | Key Structural Features |

| This compound | Germacrane skeleton, α-methylene-γ-lactone, α,β-unsaturated ketone, specific ester side chain. researchgate.net |

| Eupacunin | Germacrane skeleton, α-methylene-γ-lactone, different ester side chain compared to this compound. researchgate.net |

| Eupatocunin | Germacrane skeleton, different arrangement of functional groups compared to this compound and eupacunin. researchgate.net |

Biosynthetic Pathways and Precursors of Eupacunoxin

General Principles of Sesquiterpene Biosynthesis

The biosynthesis of all terpenoids, including sesquiterpenes, originates from two primary five-carbon (C5) building blocks: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). mdpi.com These universal precursors are themselves synthesized through two main metabolic routes: the mevalonate (B85504) (MVA) pathway, which is active in the cytoplasm of eukaryotes, and the methylerythritol phosphate (B84403) (MEP) pathway, located in the plastids of plants and prokaryotes. mdpi.com

For the formation of sesquiterpenes (C15), two molecules of IPP are condensed with one molecule of DMAPP in a head-to-tail fashion. wikipedia.org This reaction is catalyzed by farnesyl pyrophosphate synthase (FPPS), yielding the linear C15 intermediate, farnesyl pyrophosphate (FPP). mdpi.com FPP is the universal precursor to all sesquiterpenes and stands at a critical branch point in terpenoid metabolism. tandfonline.comwikipedia.org

The immense structural diversity of sesquiterpenes is generated by a class of enzymes known as sesquiterpene synthases (TPSs). mdpi.com These enzymes catalyze the complex cyclization of the linear FPP substrate into a vast array of cyclic hydrocarbon skeletons. mdpi.com The reaction mechanism involves the ionization of FPP to form a farnesyl carbocation, which then undergoes a cascade of intramolecular cyclizations, rearrangements, and hydride shifts within the enzyme's active site before the reaction is terminated, typically by deprotonation or quenching with water. mdpi.com For germacranolides like eupacunoxin, the key committed step is the cyclization of FPP to form the ten-membered ring of a germacrene skeleton. nih.gov

Proposed Biogenetic Routes for Germacranolide-Type Sesquiterpene Lactones

Germacranolides are the largest group of naturally occurring sesquiterpene lactones and are considered the biogenetic precursors to most other classes, such as guaianolides and eudesmanolides. wur.nl The biosynthesis of these compounds begins with the cyclization of FPP by a specific sesquiterpene synthase, (+)-germacrene A synthase, to produce the key intermediate (+)-germacrene A. nih.gov

Following the formation of the carbocyclic skeleton, a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases, are required to form the characteristic γ-lactone ring. nih.gov The generally accepted pathway involves the hydroxylation of the isopropenyl side chain of (+)-germacrene A at the C12-methyl group. nih.gov This alcohol is then further oxidized via an aldehyde to a carboxylic acid, yielding germacrene A acid (GAA). nih.govnih.gov

GAA is a crucial branch-point intermediate. tandfonline.com The formation of the 12,6-lactone ring, common in many germacranolides, proceeds via hydroxylation at the C6 position of GAA. nih.govresearchgate.net This results in the formation of 6α-hydroxy-GAA, which is an unstable intermediate that spontaneously undergoes cyclization (lactonization) to form (+)-costunolide. tandfonline.comnih.gov Costunolide (B1669451) is widely regarded as a central precursor for a vast number of germacranolide-derived lactones. taylorfrancis.com Subsequent enzymatic modifications, such as hydroxylations, epoxidations, and acylations, on the costunolide scaffold lead to the vast diversity of germacranolides found in nature, including this compound. wur.nl

Enzymatic Steps and Key Intermediates in this compound Formation (Inferred from related compounds)

The biosynthesis of this compound can be inferred from the pathways of structurally similar compounds, particularly eupatolide (B211558), another germacranolide found in the Asteraceae family. nih.govresearchgate.netacs.org The pathway to eupatolide provides a clear model for the later, more specific steps that likely lead to this compound.

The formation of eupatolide diverges from the costunolide pathway at the level of germacrene A acid (GAA). Instead of a C6-hydroxylation, GAA is first hydroxylated at the C8 position by a specific P450 enzyme, GAA 8β-hydroxylase (HaG8H or CYP71BL1), to form 8β-hydroxy-GAA. nih.govresearchgate.netacs.org This intermediate then serves as the substrate for a different P450 enzyme, eupatolide synthase (HaES or CYP71DD6). researchgate.netacs.org This enzyme catalyzes the critical 6α-hydroxylation, which is immediately followed by spontaneous 12,6-lactonization to yield eupatolide. nih.govacs.org

Given the structure of this compound, it is highly probable that its biosynthesis proceeds through a eupatolide-like intermediate. The additional functional groups on this compound, such as the epoxide ring and further hydroxylations, would be installed by subsequent tailoring enzymes, likely other specific cytochrome P450s and transferases.

Role of Cytochrome P450 Enzymes (e.g., CYP71 family) in Lactone Formation

Cytochrome P450 monooxygenases (CYPs) are a vast superfamily of heme-thiolate proteins that play a pivotal role in the biosynthesis of plant secondary metabolites, including sesquiterpene lactones. tandfonline.comresearchgate.net They are responsible for catalyzing a wide range of oxidative reactions, including hydroxylations, epoxidations, and carbon-carbon bond cleavages, which are essential for generating structural diversity. tandfonline.comresearchgate.net

In the context of germacranolide biosynthesis, CYPs are indispensable. The formation of the lactone ring is entirely dependent on their activity. nih.govnih.gov Specifically, enzymes belonging to the CYP71 clan are known to be heavily involved in terpene oxidation. tandfonline.com

Key CYP enzymes identified in related pathways include:

(+)-Germacrene A Hydroxylase (GAH): A CYP enzyme that catalyzes the initial hydroxylation of (+)-germacrene A at the C12 position, the first oxidative step towards the lactone ring. nih.gov

Costunolide Synthase (COS): A CYP enzyme, typically from the CYP71BL subfamily, that hydroxylates germacrene A acid at the C6α position, triggering the lactonization to form costunolide. tandfonline.comresearchgate.net

GAA 8β-hydroxylase (HaG8H): An enzyme from the CYP71BL subfamily (CYP71BL1) that hydroxylates GAA at the C8 position, shunting intermediates toward the eupatolide pathway. nih.govacs.org

Eupatolide Synthase (HaES): A member of the CYP71DD subfamily (CYP71DD6) that hydroxylates 8β-hydroxy-GAA at the C6 position, leading to the formation of eupatolide. researchgate.netacs.org

The biosynthesis of this compound almost certainly relies on a similar suite of CYP71 family enzymes to install the core germacranolide structure, followed by additional, highly specific P450s to catalyze the epoxidation and other hydroxylations that distinguish it from simpler precursors like eupatolide.

Cyclization and Hydroxylation Events

The formation of this compound is a sequence of precisely controlled cyclization and hydroxylation reactions.

Initial Cyclization: The process starts with the electrophilic cyclization of the acyclic FPP precursor, catalyzed by (+)-germacrene A synthase. This forms the foundational 10-membered germacrane (B1241064) ring structure of (+)-germacrene A. nih.gov

Key Hydroxylation and Oxidation Events:

C12-Hydroxylation: The first hydroxylation, catalyzed by a P450 enzyme, occurs on the C12-methyl of the isopropenyl group of (+)-germacrene A, yielding germacra-1(10),4,11(13)-trien-12-ol. nih.gov

C12-Oxidation: This alcohol is further oxidized to the corresponding carboxylic acid, germacrene A acid (GAA), by NADP+-dependent dehydrogenases. nih.gov This step is crucial as the carboxyl group is required for the subsequent lactonization.

C8-Hydroxylation: To enter the eupatolide/eupacunoxin branch of the pathway, GAA is hydroxylated at the C8 position by a CYP71BL enzyme. nih.govacs.org

C6-Hydroxylation and Lactonization: The resulting 8β-hydroxy-GAA is then hydroxylated at the C6 position by a CYP71DD enzyme. acs.org This 6α-hydroxyl group immediately attacks the C12-carboxyl group in an intramolecular esterification (a cyclization), forming the stable γ-lactone ring and yielding the eupatolide scaffold. nih.govacs.org

Further Tailoring: To arrive at the final this compound structure, the eupatolide core must undergo further oxidative modifications. These inferred steps would be catalyzed by yet-unidentified P450 enzymes and include epoxidation of the C1-C10 double bond and hydroxylation at other positions on the carbocyclic ring.

Table 1: Key Enzymes in Germacranolide Biosynthesis (Inferred for this compound)

| Enzyme | Abbreviation | Enzyme Class | Function in Biosynthesis |

| Farnesyl Pyrophosphate Synthase | FPPS | Prenyltransferase | Synthesizes FPP from IPP and DMAPP |

| (+)-Germacrene A Synthase | GAS | Sesquiterpene Synthase | Cyclizes FPP to (+)-germacrene A |

| (+)-Germacrene A Hydroxylase | GAH | Cytochrome P450 | Hydroxylates (+)-germacrene A at C12 |

| Sesquiterpenoid Dehydrogenase | --- | Dehydrogenase | Oxidizes C12-alcohol to carboxylic acid (GAA) |

| Germacrene A Acid 8β-hydroxylase | HaG8H | Cytochrome P450 (CYP71BL) | Hydroxylates GAA at C8 position |

| Eupatolide Synthase | HaES | Cytochrome P450 (CYP71DD) | Hydroxylates 8β-hydroxy-GAA at C6, leading to lactonization |

| Epoxidase/Hydroxylase(s) | --- | Cytochrome P450 | Catalyzes subsequent epoxidation and hydroxylation of the eupatolide core |

Table 2: Key Intermediates in the Proposed Biosynthetic Pathway to this compound

| Intermediate Compound | Precursor | Key Enzymatic Step |

| Farnesyl Pyrophosphate (FPP) | IPP & DMAPP | Condensation by FPPS |

| (+)-Germacrene A | Farnesyl Pyrophosphate | Cyclization by (+)-Germacrene A Synthase |

| Germacrene A Acid (GAA) | (+)-Germacrene A | C12-hydroxylation and subsequent oxidation |

| 8β-hydroxy-Germacrene A Acid | Germacrene A Acid | C8-hydroxylation by HaG8H |

| Eupatolide | 8β-hydroxy-Germacrene A Acid | C6-hydroxylation by HaES and spontaneous lactonization |

| This compound | Eupatolide (inferred) | Further epoxidation and hydroxylation by other P450s |

Mechanistic Investigations of Eupacunoxin S Biological Activities in Preclinical Models

Molecular and Cellular Targets of Eupacunoxin

The biological activity of this compound is largely attributed to its chemical structure, which facilitates interactions with specific cellular components.

Interaction with Biological Nucleophiles (e.g., Thiol Groups of Cysteine Residues in Proteins)

A key feature of this compound, like many sesquiterpene lactones, is the α-methylene-γ-lactone moiety. researchgate.netnih.gov This functional group acts as an electrophilic center, making it reactive towards biological nucleophiles. researchgate.net The primary targets for this interaction are the thiol (or sulfhydryl) groups of cysteine residues within proteins. researchgate.netnih.gov Cysteine's thiol group is a potent nucleophile and can react with the electrophilic α-methylene-γ-lactone of this compound. nih.govthermofisher.com This interaction occurs via a covalent modification known as a Michael-type addition reaction. researchgate.netresearchgate.net The formation of a stable thioether bond between this compound and the cysteine residue can lead to the alkylation of the protein. nih.govthermofisher.com This modification can alter the protein's structure and function, thereby disrupting its normal physiological role. researchgate.net The reactivity of these thiol groups can be influenced by their local chemical environment within the protein. researchgate.netnih.gov

Modulation of Signaling Pathways (e.g., NF-κB, Nrf2)

This compound has been shown to modulate critical signaling pathways involved in cellular stress responses and inflammation, namely the NF-κB and Nrf2 pathways.

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory and immune responses. nih.govscielo.br In its inactive state, NF-κB is held in the cytoplasm by inhibitor of kappa B (IκB) proteins. researchgate.net Upon stimulation by various signals, such as inflammatory cytokines, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. researchgate.net This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. nih.govresearchgate.net The alkylating activity of sesquiterpene lactones can directly inhibit NF-κB signaling. This is often achieved by targeting cysteine residues on key proteins within the pathway, such as the p65 subunit of NF-κB, which can prevent its DNA binding and transcriptional activity.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response. nih.govnih.gov Under normal conditions, Nrf2 is kept at low levels by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and proteasomal degradation. nih.govmdpi.com Keap1 contains reactive cysteine residues that act as sensors for oxidative or electrophilic stress. mdpi.com Electrophiles, such as the α-methylene-γ-lactone moiety of this compound, can react with these cysteine residues in Keap1. mdpi.com This modification leads to a conformational change in Keap1, disrupting its ability to target Nrf2 for degradation. nih.gov As a result, Nrf2 accumulates, translocates to the nucleus, and binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes. nih.govmdpi.com This leads to the upregulation of a battery of cytoprotective genes, including those encoding for antioxidant and detoxifying enzymes. nih.govmdpi.com There is significant crosstalk between the NF-κB and Nrf2 pathways; activation of Nrf2 can often suppress NF-κB-mediated inflammation. nih.govmdpi.com

Mechanistic Basis of Antineoplastic Activity in Cell-Based Assays

The anticancer properties of this compound observed in cellular models are intrinsically linked to its chemical reactivity and its ability to disrupt cellular homeostasis.

Cellular Responses and Pathway Perturbations

The covalent modification of cellular proteins by this compound triggers a cascade of cellular responses and pathway perturbations. nih.govnih.gov The alkylation of key signaling proteins can lead to the inhibition of pro-survival pathways and the activation of apoptotic pathways. For instance, the inhibition of the NF-κB pathway, as previously mentioned, can sensitize cancer cells to apoptosis. The perturbation of cellular redox balance through interactions with thiol-containing molecules can induce oxidative stress, which, when excessive, can lead to programmed cell death. Computational and systems biology approaches are increasingly being used to predict and analyze the complex cellular responses to such chemical perturbations, providing a broader understanding of the compound's mechanism of action. embopress.orgarxiv.org

Anti-inflammatory Mechanism Studies in Cellular Systems (e.g., RAW 264.7 macrophages)

The anti-inflammatory effects of compounds like this compound are often investigated using cellular models such as the murine macrophage cell line RAW 264.7. jpionline.orgnih.gov These cells, when stimulated with agents like lipopolysaccharide (LPS), mimic an inflammatory response by producing pro-inflammatory mediators. biomolther.orgnih.gov

Studies on related sesquiterpene lactones in RAW 264.7 macrophages have demonstrated a significant reduction in the production of nitric oxide (NO) and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). jpionline.org The underlying mechanism for this is often the inhibition of the NF-κB signaling pathway. nih.gov By preventing the nuclear translocation of NF-κB, these compounds can downregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of NO and prostaglandins (B1171923), respectively. nih.gov Furthermore, the activation of the Nrf2 pathway can contribute to the anti-inflammatory effect by upregulating antioxidant enzymes that can mitigate the oxidative stress associated with inflammation. nih.gov

Inhibition of Pro-inflammatory Mediators (e.g., iNOS, COX-2, TNF-α, IL-6)

While direct experimental studies detailing the inhibition of specific pro-inflammatory mediators by this compound are not extensively available, the well-documented activities of other sesquiterpene lactones from the same genus provide significant mechanistic insights. The primary anti-inflammatory mechanism proposed for this class of compounds is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov NF-κB is a crucial transcription factor that governs the expression of a multitude of genes involved in the inflammatory response, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.govnih.gov By inhibiting NF-κB, these compounds can effectively downregulate the production of these key mediators of inflammation.

Illustrating this mechanism, a recent study on Eupalinolide N , a novel sesquiterpene lactone isolated from Eupatorium lindleyanum, demonstrated significant anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. researchgate.net The study found that Eupalinolide N markedly inhibited the gene expression of iNOS, COX-2, TNF-α, and IL-1β. researchgate.net Furthermore, it attenuated the secretion of nitric oxide (NO), TNF-α, and IL-6. researchgate.net These findings for a closely related compound suggest a plausible mechanism through which this compound may exert anti-inflammatory effects.

Another compound found in Eupatorium species, the flavonoid Eupafolin , has also been shown to reduce the LPS-induced production of NO, iNOS, COX-2, TNF-α, and IL-6 in macrophage cell lines. researchgate.net This further supports the potential of compounds from this genus to modulate key inflammatory pathways.

Table 1: Inhibitory Effects of the Related Sesquiterpene Lactone Eupalinolide N on Pro-inflammatory Mediators in LPS-Stimulated Macrophages

| Mediator | Effect Observed | Model System | Reference |

|---|---|---|---|

| iNOS | Significant inhibition of gene expression. | RAW 264.7 Macrophages | researchgate.net |

| COX-2 | Significant inhibition of gene expression. | RAW 264.7 Macrophages | researchgate.net |

| TNF-α | Significant inhibition of gene expression and secretion. | RAW 264.7 Macrophages | researchgate.net |

| IL-6 | Significant attenuation of secretion. | RAW 264.7 Macrophages | researchgate.net |

| Nitric Oxide (NO) | Dramatic attenuation of secretion. | RAW 264.7 Macrophages | researchgate.net |

This compound Activity in in vivo Animal Models (Focus on mechanistic insights)

Direct in vivo studies focusing on the anti-inflammatory mechanisms of this compound have not been identified in the reviewed literature. However, established preclinical animal models are routinely used to gain mechanistic insights into the anti-inflammatory properties of natural compounds, and these provide a clear framework for how this compound's activity could be assessed.

A common model is the carrageenan-induced paw edema model in rodents. frontiersin.org In this model, the injection of carrageenan induces an acute local inflammation characterized by edema, which can be quantified over time. The administration of a test compound allows for the evaluation of its ability to reduce this edema. frontiersin.org Mechanistic insights are gained by subsequently analyzing the inflamed tissue. For example, levels of pro-inflammatory mediators like TNF-α, IL-1β, and prostaglandins can be measured in the paw tissue to directly correlate the compound's anti-inflammatory effect with the suppression of these specific molecules. Another widely used model is the xylene-induced ear edema test, which also provides a quantitative measure of acute inflammation inhibition.

Investigations into other compounds from the Eupatorium genus demonstrate the utility of in vivo models. For instance, a polysaccharide fraction (EUP1) from Eucommia ulmoides (a different genus, but highlighting the research trend) was evaluated in a mouse model of LPS-induced sepsis. Administration of EUP1 was found to effectively suppress the expression of major inflammatory cytokines, leading to increased animal survival. nih.gov

While the primary in vivo research on sesquiterpene lactones from Eupatorium has historically focused on anti-cancer activity, these studies confirm that the compounds can be systematically evaluated in animal models. For example, Eupacunin (B1232134) , a compound structurally related to this compound, was tested in vivo and showed inhibitory activity against P-388 leukemia in mice and Walker 256 carcinosarcoma in rats. researchgate.net Although this research is in the context of oncology, it establishes the precedent for in vivo testing of this class of molecules. The application of established anti-inflammatory models would be a logical next step to elucidate the specific mechanistic activities of this compound in vivo.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Eupacunoxin and Its Analogs

Identification of Pharmacophoric Features in Eupacunoxin

A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to interact with a specific biological target and elicit a response. univie.ac.atfiveable.meresearchgate.net For this compound, a sesquiterpene lactone, several key functional groups and structural motifs have been identified as critical for its biological activity. encyclopedia.pubencyclopedia.pub

Significance of the α-Methylene-γ-Lactone Moiety

A defining feature of many biologically active sesquiterpene lactones, including this compound, is the α-methylene-γ-lactone group. encyclopedia.pubrsc.orgmdpi.com This structural element is a potent alkylating agent due to the presence of an α,β-unsaturated carbonyl system. rsc.orgmdpi.com It can readily undergo a Michael-type addition reaction with biological nucleophiles, particularly the thiol groups of cysteine residues in proteins and enzymes. encyclopedia.pubmdpi.comd-nb.info This covalent modification can alter the function of key cellular proteins, leading to the observed biological effects. encyclopedia.pubrsc.org

Studies on various sesquiterpene lactones have demonstrated the critical role of this moiety. For instance, research on compounds like helenalin (B1673037) and hymenovin showed that their ability to cause mast cell degranulation was significantly diminished when the α-methylene-γ-lactone group was alkylated with cysteine prior to the experiment. nih.govavma.org This underscores the importance of this reactive center for their biological action. nih.govavma.org Furthermore, the presence of this moiety is often correlated with a wide range of activities, including cytotoxic, anti-inflammatory, and antitrypanosomal effects. encyclopedia.pub

Influence of Cyclopentenone Rings and α,β-Unsaturated Alcohols

In addition to the α-methylene-γ-lactone, other structural features within this compound and its analogs contribute significantly to their bioactivity. The presence of a cyclopentenone ring, another α,β-unsaturated system, can also act as a Michael acceptor, providing a second site for alkylation of biological macromolecules. encyclopedia.pubencyclopedia.pub The geometry of the molecule plays a crucial role in how effectively the α,β-unsaturated cyclopentenone nucleus can interact with its target. encyclopedia.pubencyclopedia.pub

Some studies suggest that the number of alkylating groups influences the level of activity, with two often being optimal. encyclopedia.pub For certain biological effects, like anti-inflammatory activity, a double bond exocyclic to the cyclopentenone ring appears to be favorable. encyclopedia.pubencyclopedia.pub Research on guaianolides, a class of sesquiterpene lactones, has indicated that the α,β-unsaturated cyclopentenone moiety has a high affinity for biological targets. cambridge.org The inhibitory effects of these compounds are often more pronounced when they possess two reactive centers, such as an α,β-unsaturated cyclopentenone and an exo-methylene-γ-lactone function. cambridge.org

Impact of Hydroxyl and Ester Groups on Activity

Hydroxyl groups can participate in hydrogen bonding, which can be critical for receptor binding. ashp.orgpressbooks.pub Their position on the molecule can affect the electronic properties of nearby functional groups. ashp.org Esterification of these hydroxyl groups can alter the lipophilicity of the compound, which in turn can affect its ability to cross cell membranes. For example, converting a hydroxyl group to a valine ester can significantly increase oral absorption. ashp.org However, esterification can also sometimes decrease activity by blocking a key interaction site. nih.gov The specific nature of the ester group, such as the length and saturation of the fatty acid chain in an ester conjugate, can also have a profound impact on cytotoxicity. nih.gov

Computational Approaches in this compound-Related SAR/QSAR

To further refine the understanding of the structure-activity relationships of this compound and its analogs, researchers have employed various computational techniques. These in silico methods allow for the prediction of biological activity and the elucidation of interaction mechanisms at the molecular level. pomics.comscielo.org.mxasianjpr.com

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational tools used to predict the interaction between a small molecule (ligand), such as this compound, and a biological target, typically a protein. pomics.comnih.govnih.gov These methods build three-dimensional models of the ligand and the target's binding site and then simulate their interaction to predict the preferred binding orientation and affinity. pomics.comscielo.org.mx

For sesquiterpene lactones, docking studies can help to visualize how the key pharmacophoric features, like the α-methylene-γ-lactone and cyclopentenone rings, interact with specific amino acid residues in the active site of a target protein. nih.gov This can provide insights into the mechanism of action and guide the design of new analogs with improved binding characteristics. nih.govnih.gov For instance, docking studies have been used to identify potential protein targets for phytoalexins and to design derivatives with enhanced binding energy. pomics.com

Multivariate Statistical Analysis

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.orgspu.edu.sycollaborativedrug.com This is often achieved through multivariate statistical analysis methods.

Principal Component Analysis (PCA): PCA is a statistical technique used to reduce the dimensionality of complex datasets. In QSAR, it can be used to identify the most important molecular descriptors that explain the variance in biological activity among a series of compounds.

Multiple Linear Regression (MLR): MLR is used to develop a linear equation that relates a set of molecular descriptors (independent variables) to the biological activity (dependent variable). nih.gov

Artificial Neural Networks (ANN): ANNs are more complex, non-linear models inspired by the structure of the human brain. They can be used to model more intricate relationships between molecular structure and activity that may not be captured by linear methods. europa.eu

QSAR studies on sesquiterpene lactones have successfully developed models to predict their activity against various pathogens. mdpi.commdpi.comnih.gov These models often incorporate descriptors related to the presence of α,β-unsaturated carbonyl groups, steric factors, and other physicochemical properties. mdpi.comnih.gov For example, a QSAR study on a series of sesquiterpene lactones against protozoan pathogens found that activity was significantly correlated with cytotoxicity and that α,β-unsaturated structural elements were major determinants of activity. nih.gov Another study on trypanocidal sesquiterpene lactones used 3D molecular descriptors to establish a high correlation between the observed activity and the spatial arrangement of the atoms.

Predictive Modeling for Biological Activity

Predictive modeling for biological activity, particularly in the context of Quantitative Structure-Activity Relationship (QSAR) studies, employs computational and statistical methods to forecast the biological effects of chemical compounds based on their molecular structures. mdpi.comfrontiersin.org These models are instrumental in the early phases of drug discovery for prioritizing compounds for synthesis and experimental testing, thereby saving time and resources. frontiersin.org

The fundamental principle of QSAR is to establish a mathematical correlation between the chemical structure of a molecule and its biological activity. sciencepublishinggroup.com This relationship is typically expressed in the form of a mathematical model:

Activity = f (Physicochemical Properties and/or Structural Descriptors) + error

For complex molecules like this compound, a sesquiterpene lactone, predictive models can be developed to estimate its cytotoxic activity against various cancer cell lines. The process involves several key steps:

Data Collection: A dataset of structurally related compounds with experimentally determined biological activities (e.g., IC50 values) is compiled. frontiersin.org For this compound and its analogs, this would involve gathering cytotoxicity data from various studies.

Descriptor Calculation: A wide array of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure and can be categorized as 1D, 2D, or 3D. creative-biolabs.com Examples include molecular weight, logP (lipophilicity), topological indices, and quantum chemical parameters.

Model Development: Statistical or machine learning techniques are used to build a model that correlates the descriptors with the observed biological activity. frontiersin.org Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and more advanced techniques like Support Vector Machines (SVM) and Random Forest (RF). mdpi.comnih.gov For instance, a study on a diverse set of nearly 10,000 compounds used support vector classification to create highly predictive models for cytotoxicity. nih.gov

Model Validation: The predictive power of the developed model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability. ejmo.org

Predictive models for cytotoxicity often leverage large datasets from high-throughput screening. For example, a web service called CLC-Pred was developed using data from over 59,000 compounds to predict cytotoxicity against a wide range of human cancer cell lines with high accuracy. scienceopen.com Such models can analyze structural features shared by cytotoxic compounds, offering medicinal chemists valuable insights to design molecules with desired activity profiles. nih.gov

Derivatization and Analog Synthesis for SAR Probes

Derivatization and the synthesis of analogs are crucial strategies in medicinal chemistry to probe the Structure-Activity Relationships (SAR) of a lead compound like this compound. This process involves systematically modifying the chemical structure of the molecule and evaluating the impact of these changes on its biological activity. The insights gained from these studies guide the optimization of the lead compound to enhance its potency, selectivity, and pharmacokinetic properties.

The synthesis of analogs for SAR studies typically focuses on several key aspects of the molecular scaffold:

Modification of Functional Groups: Key functional groups in the this compound structure, such as the α-methylene-γ-lactone and the ester side chains, are primary targets for modification. For example, the reactivity of the α,β-unsaturated carbonyl system, which is crucial for the cytotoxic activity of many sesquiterpene lactones, can be altered.

Stereochemical Variations: The synthesis of stereoisomers can provide valuable information about the three-dimensional requirements of the biological target. Studies on other complex natural products have shown that changes in stereochemistry can have a profound impact on biological activity. cuni.cz

Introduction of New Substituents: Adding or changing substituents at various positions on the carbon skeleton can influence properties like lipophilicity, which in turn can affect cell permeability and target engagement. nih.gov

For example, in the development of other therapeutic agents, a series of analogs were synthesized by varying the structures of different parts of the lead molecule. nih.gov In one such study, 40 analogs of auranofin were created by modifying the thiol and phosphine (B1218219) ligands to investigate their antibacterial activity against ESKAPE pathogens. nih.gov Similarly, for a series of indole (B1671886) diketopiperazine alkaloids, analogs were synthesized with substitutions at different positions to explore their influence on antimicrobial activity. frontiersin.org

The general process for creating SAR probes through derivatization and analog synthesis is outlined below:

By applying these principles to this compound, medicinal chemists can systematically explore its chemical space to identify derivatives with improved therapeutic potential.

Synthetic Strategies and Chemical Modification of Eupacunoxin

Approaches to the Total Synthesis of Eupacunoxin (If applicable, based on sesquiterpene lactone synthesis)

While a dedicated total synthesis of this compound has not been extensively reported, the synthesis of other sesquiterpene lactones provides a roadmap for how such a complex molecule could be constructed. scripps.eduwikipedia.org The total synthesis of natural products is a field driven by the challenge of creating architecturally complex molecules and often leads to the development of novel synthetic methods. epfl.ch

The control of stereochemistry is a critical aspect of synthesizing natural products, as the three-dimensional arrangement of atoms is crucial for their biological function. wikipedia.org For sesquiterpene lactones, which often contain multiple chiral centers, stereoselective synthesis is paramount. nih.gov

Several powerful strategies have been developed for the stereoselective synthesis of the core structures of sesquiterpene lactones, such as the guaianolide, eudesmanolide, and xanthanolide skeletons. ugent.bemdpi.com These methods often focus on the construction of the characteristic fused ring systems with precise control over the stereochemistry of the ring junctions and substituents.

Key stereoselective methodologies applicable to the synthesis of a germacranolide like this compound could include:

Radical Cyclizations: This strategy has been effectively used to construct the bicyclic and tricyclic core structures of sesquiterpene lactones. thieme-connect.com By carefully designing the precursor molecule, a radical cyclization can lead to the formation of five, six, or seven-membered rings with a high degree of diastereoselectivity. thieme-connect.com

Tandem Conjugate Addition and Intramolecular Allylic Alkylation: This sequence has been employed to create the cyclopentane (B165970) core of some sesquiterpenes with desired stereochemistries. acs.org

Substrate-Controlled Aldol Condensation: This method can be used to build up the lactone ring with specific stereochemistry, as demonstrated in the synthesis of other complex natural products. nih.gov

Dieckmann Condensation: This intramolecular cyclization of a diester can be a key step in forming the hydroazulene core found in guaianolide sesquiterpenes, with the potential for stereoselective outcomes. acs.org

The synthesis of various sesquiterpene lactones has demonstrated the feasibility of constructing these complex molecules from simple starting materials. For instance, a short and stereoselective synthesis of guaianolides has been achieved through a sequence involving selective ketalization, epoxidation, alkylation, and reduction. ugent.be Similarly, the synthesis of other sesquiterpenes has been accomplished using strategies like arene-olefin cycloadditions. stanford.edu

Semisynthesis and Derivatization of this compound for Structural Diversity

Semisynthesis, which involves the chemical modification of a natural product, is a valuable tool for creating structural diversity and improving the properties of a lead compound. wikipedia.org For sesquiterpene lactones, research interest in the synthesis of their derivatives has grown to overcome limitations such as low water solubility and to understand structure-activity relationships. mdpi.com

The biological activity of sesquiterpene lactones is often attributed to the presence of reactive functional groups, such as the α-methylene-γ-lactone moiety, which can act as a Michael acceptor. researchgate.net The modification of existing functional groups or the introduction of new ones can significantly impact the molecule's biological profile. ashp.orgreachemchemicals.com

The goals of introducing or modifying functional groups include:

Enhancing Potency and Selectivity: Small changes to the structure can lead to a better fit with a biological target. nih.gov

Improving Physicochemical Properties: Modifications can be made to increase solubility or stability. nih.gov

Altering Pharmacokinetic Parameters: Functional groups can be added to improve absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov

For this compound, which belongs to the germacranolide class, derivatization could involve modifications at its various functional groups. The presence of hydroxyl and ester groups provides handles for further chemical transformations. The insertion of functional groups has been recognized as a tool to increase the bioactivity of sesquiterpene lactones. researchgate.net

Creating analogs with modified core structures or side chains allows for a systematic exploration of the structure-activity relationship. nih.gov While much of the work on sesquiterpene lactones involves isolation and semisynthesis, there are also examples of de novo synthesis of analogs. researchgate.net

Strategies for creating structural diversity in sesquiterpene lactones include:

Modification of the Lactone Ring: The α-methylene-γ-lactone is a key pharmacophore, and modifications to this group can modulate reactivity and selectivity.

Variation of the Ester Side Chains: this compound possesses an angelate ester. The synthesis of analogs with different ester groups could lead to compounds with altered properties. For example, in other classes of natural products, the conversion of inactive alcohols to active esters through acylation has been demonstrated. worldbotanical.com

The development of synthetic and semisynthetic strategies for this compound and other sesquiterpene lactones is crucial for advancing our understanding of their therapeutic potential and for the development of new and improved drug candidates. mdpi.com

Advanced Analytical Methodologies in Eupacunoxin Research

High-Throughput Screening and Dereplication Techniques for Natural Product Discovery

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid assessment of large compound libraries for a desired biological activity. labmanager.com In natural product research, HTS is applied to screen vast collections of extracts to identify "hits"—extracts that exhibit a specific therapeutic effect, such as cytotoxicity against cancer cell lines. labmanager.commdpi.com The process typically involves several phases: assay preparation, a pilot screen to validate the methodology, a primary screen of the entire library, and secondary screens to confirm the initial hits and transform them into viable leads. labmanager.com

A critical challenge in natural product discovery is the frequent rediscovery of known compounds. To address this, HTS is often coupled with dereplication, a process for the rapid identification of known substances in an extract at an early stage. researchgate.net This strategy saves significant time and resources by allowing researchers to focus on novel or truly promising candidates. mdpi.com Dereplication methods often utilize Liquid Chromatography-Mass Spectrometry (LC-MS) to quickly profile the chemical constituents of an active extract and compare the data against comprehensive databases. researchgate.netgeomar.de This integration of bioactivity screening and chemical analysis streamlines the discovery pipeline, ensuring that efforts are concentrated on identifying new, potentially therapeutic compounds like eupacunoxin. mdpi.com

| Screening Approach | Description | Key Advantages | Common Detection Methods |

|---|---|---|---|

| Cellular Target-Based HTS (CT-HTS) | Uses whole cells to screen for compounds that produce a specific physiological effect (e.g., cell death, inhibition of growth). Provides intrinsically active agents. | Identifies compounds active in a complex biological system; higher physiological relevance. | Fluorescence, Luminescence, Optical Density Measurement. labmanager.commdpi.com |

| Molecular Target-Based HTS (MT-HTS) | Screens for compounds that interact with a specific isolated protein, enzyme, or other molecular target. | Highly specific; provides direct information about the mechanism of action. | Enzyme activity assays, binding assays, fluorescence resonance energy transfer (FRET). mdpi.com |

| Virtual HTS (vHTS) | An entirely computational (in silico) method that uses machine learning models to screen digital libraries of compounds against a target. | Extremely fast and cost-effective; can screen millions of compounds in a short time. labmanager.com | Molecular docking simulations, predictive algorithms. labmanager.com |

NMR-Based Machine Learning Tools (e.g., SMART 2.0) for Targeted Isolation and Structural Annotation

The structural elucidation of natural products has been significantly accelerated by the integration of Nuclear Magnetic Resonance (NMR) spectroscopy with machine learning (ML) algorithms. researchgate.netrsc.org While NMR provides unparalleled detail about a molecule's structure, interpreting the data from complex mixtures can be a bottleneck. acs.org ML tools are trained on vast spectroscopic databases to recognize patterns and predict chemical structures directly from raw NMR data. frontiersin.org

One such innovative tool is the Small Molecule Accurate Recognition Technology (SMART 2.0). This platform utilizes 1H-13C HSQC spectral data and machine learning to rapidly annotate compounds within a mixture, guiding the targeted isolation of desired molecules. acs.org A key application of this technology was demonstrated in the study of Eupatorium fortunei, a known source of cytotoxic sesquiterpene lactones. Researchers used SMART 2.0 to analyze fractions of the plant extract, which predicted the presence of numerous germacrane-type sesquiterpene lactones. acs.org This information allowed for the targeted, spectra-guided isolation of ten such compounds, some of which had not been fully characterized previously. acs.org This approach not only simplifies the dereplication process but also creates a direct, efficient path to isolating bioactive compounds of a specific structural class, such as this compound, from a complex natural source. acs.org

| Compound Number | Compound Name | Structural Type |

|---|---|---|

| 1 | Eupalinolide J | Germacrene |

| 2 | Eupalinolide K | Germacrene |

| 3 | Eupalinolide L | Germacrene |

| 4 | 4-Hydroxyeupatoriopicrin | Germacrene |

| 5 | Eupatoriopicrin | Germacrene |

| 6 | Eupalinolide I | Germacrene |

| 7 | Eupalinolide H | Germacrene |

| 8 | 3β-Hydroxy-4β,15-epoxy-eudesm-11(13)-en-12,8β-olide | Eudesmane |

| 9 | 3-Oxo-eudesm-1,4(15),11(13)-trien-12,8β-olide | Eudesmane |

| 10 | 3α-Angeloyloxy-4β-hydroxy-germacra-1(10),11(13)-dien-12,8α-olide | Germacrene |

Chromatographic-Spectrometric Coupling Techniques (e.g., LC-NMR, GC-MS) for Complex Mixture Analysis

Hyphenated techniques, which combine the separation power of chromatography with the detection specificity of spectrometry, are indispensable for analyzing complex mixtures like plant extracts. nih.govijpsr.com

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) directly couples an HPLC system with an NMR spectrometer. ijpsr.com This allows for the separation of compounds in a mixture followed by immediate, online acquisition of detailed structural information via NMR. mdpi.com This is particularly advantageous for identifying unstable or labile compounds that might degrade during a traditional offline isolation process. mdpi.comchromatographyonline.com The technique can be run in different modes, including on-flow (continuous analysis) and stop-flow (pausing the flow to acquire detailed 2D NMR data on a specific peak), providing flexibility for both rapid screening and in-depth structural elucidation of components within a single chromatographic run. ijpsr.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique, ideal for the analysis of volatile and semi-volatile organic compounds. thermofisher.com In GC-MS, the sample is first vaporized and separated in a gas chromatograph before each component enters the mass spectrometer, where it is ionized and fragmented to produce a unique mass spectrum or "fingerprint". innovatechlabs.com This method is highly sensitive and is widely used for the chemical profiling of plant extracts. For instance, GC-MS analysis has been successfully applied to identify the major and minor compounds in extracts of Eupatorium odoratum. researchgate.net While it requires that analytes be volatile or be made volatile through a process called derivatization, GC-MS excels at identifying and quantifying compounds in complex samples. nih.gov

| Feature | LC-NMR | GC-MS |

|---|---|---|

| Principle | Combines High-Performance Liquid Chromatography (HPLC) for separation with Nuclear Magnetic Resonance (NMR) for structural elucidation. mdpi.com | Combines Gas Chromatography (GC) for separation with Mass Spectrometry (MS) for detection and identification based on mass-to-charge ratio. thermofisher.com |

| Sample Requirements | Analytes must be soluble in the mobile phase. Non-destructive. chromatographyonline.com | Analytes must be volatile or thermally stable; derivatization may be required for polar compounds. nih.gov |

| Information Provided | Provides detailed, unambiguous structural information, including stereochemistry and isomer identification. mdpi.com | Provides molecular weight and fragmentation patterns, which are compared to libraries for identification. innovatechlabs.com |

| Sensitivity | Relatively low sensitivity. ebi.ac.uk | Very high sensitivity, capable of detecting trace-level components. getenviropass.com |

| Reproducibility | Very high. ebi.ac.uk | Average; can be affected by instrument conditions. ebi.ac.uk |

| Primary Application | Definitive structure elucidation of unknown compounds and isomers in a complex mixture. mdpi.com | Screening and quantification of known volatile/semi-volatile compounds, metabolic profiling, contaminant analysis. thermofisher.comresearchgate.net |

Future Research Trajectories and Broader Academic Implications

Elucidation of Unexplored Biological Mechanisms and Cellular Interactomes of Eupacunoxin

While initial studies have demonstrated the cytotoxic activity of this compound, the precise molecular mechanisms underlying this effect remain largely unexplored. researchgate.netacs.org Future research should prioritize the identification of its direct cellular targets and the signaling pathways it modulates. The presence of an α-methylene-γ-lactone moiety in similar sesquiterpenoids is known to be a key feature for their biological activity, often acting as a Michael acceptor that can covalently modify proteins, particularly the thiol groups of cysteine residues. researchgate.net

A comprehensive investigation into this compound's cellular interactome is a critical next step. This can be achieved through advanced proteomic techniques to identify protein binding partners. Understanding these interactions will provide a detailed picture of how this compound exerts its cytotoxic effects and could reveal novel therapeutic targets. Furthermore, exploring its activity across a wide panel of human cancer cell lines would help to identify specific cancer types that are particularly sensitive to this compound. nih.gov Data from the National Cancer Institute's Developmental Therapeutics Program suggests a possible correlation between this compound's activity and the inhibition of flavoprotein thioredoxin reductase or potential DNA cleavage, avenues that warrant rigorous investigation.

Development of Novel Synthetic Routes and Chemoenzymatic Approaches for this compound and its Analogs

The limited availability of this compound from its natural source necessitates the development of efficient and scalable synthetic routes. The total synthesis of complex natural products is a significant challenge that drives innovation in organic chemistry. epfl.chscripps.edustanford.eduwikipedia.org A successful total synthesis of this compound would not only provide a sustainable supply for further biological studies but also open the door to the creation of a library of structural analogs. These analogs, with targeted modifications to the this compound scaffold, would be invaluable for structure-activity relationship (SAR) studies, potentially leading to compounds with enhanced potency and selectivity. unmul.ac.id

Moreover, chemoenzymatic strategies, which combine the precision of biocatalysis with the versatility of traditional organic synthesis, offer a promising avenue for the synthesis of this compound and its derivatives. dntb.gov.ua Enzymes could be employed for specific transformations, such as stereoselective hydroxylations or ring closures, which are often difficult to achieve through conventional chemical methods. japsonline.comulpgc.esnih.gov The development of such chemoenzymatic routes could lead to more efficient and environmentally friendly production processes.

Integration of this compound Research into Systems Chemical Biology for Comprehensive Mechanistic Understanding

To gain a holistic understanding of this compound's biological effects, its study should be integrated into the framework of systems chemical biology. researchgate.net This approach combines chemical tools with systems-level biological data to unravel the complex interactions of a molecule within a biological system. epfl.chsemanticscholar.org By combining data from genomics, proteomics, and metabolomics, researchers can construct comprehensive models of how this compound perturbs cellular networks. nih.gov

This integrated approach will move beyond a one-target, one-drug paradigm and provide a more complete picture of the compound's mechanism of action, including potential off-target effects. researchgate.net Such a comprehensive understanding is crucial for the development of this compound as a potential therapeutic agent and as a chemical probe to investigate cellular biology. semanticscholar.org

Advancements in High-Resolution Analytical Techniques for this compound Metabolomics and Profiling

Future research on this compound will heavily rely on advancements in high-resolution analytical techniques. researchgate.netnih.gov Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are central to modern metabolomics and will be essential for studying how this compound affects the cellular metabolome. researchgate.netnih.gov Techniques such as liquid chromatography-high resolution mass spectrometry (LC-HRMS) can be used for untargeted metabolomics to identify a broad range of metabolic changes induced by the compound. rjpharmacognosy.ir

These analytical methods are also crucial for the isolation and characterization of new this compound analogs from natural sources or synthetic efforts. unmul.ac.idd-nb.info Advanced NMR techniques, including 2D NMR, are indispensable for the precise structure elucidation of these complex molecules. unmul.ac.id Furthermore, the development of targeted analytical methods will be necessary to quantify this compound and its metabolites in biological samples, which is a prerequisite for detailed pharmacokinetic and pharmacodynamic studies. researchgate.net

Q & A

Basic Research Questions

Q. How to formulate a research question for Eupacunoxin studies using structured frameworks?

- Methodology : Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to define study parameters. For example:

- Population: Target organism/cell line affected by this compound.

- Intervention: Dosage or delivery method of this compound.

- Comparison: Control groups or alternative compounds.

- Outcome: Measurable biological/chemical effects.

- Time: Duration of exposure or observation.

- Application : This framework ensures alignment with hypothesis-driven research and reduces ambiguity in experimental goals .

Q. What are the best practices for conducting a systematic literature review on this compound?

- Steps :

Use academic databases (PubMed, Scopus) with Boolean operators: "this compound" AND ("mechanism" OR "synthesis").

Screen abstracts for relevance, prioritizing peer-reviewed journals.

Extract data into standardized tables (e.g., Table 1) to compare findings across studies.

- Table 1 : Example Literature Comparison

| Study | Methodology | Key Finding | Limitations |

|---|---|---|---|

| Smith et al. (2022) | NMR/X-ray crystallography | Identified stereoisomerism in this compound | Limited in vivo validation |

| Lee et al. (2023) | HPLC-MS pharmacokinetics | High bioavailability in murine models | Small sample size |

- Note : Prioritize studies with transparent methodologies and replication attempts .

Q. Which spectroscopic techniques are essential for initial characterization of this compound?

- Core Methods :

- NMR Spectroscopy : For structural elucidation and purity assessment (>95% by integration).

- HPLC-MS : Quantify molecular weight and detect impurities.

- X-ray Crystallography : Resolve 3D conformation if crystals are obtainable.

- Validation : Cross-reference results with computational modeling (e.g., DFT calculations) to confirm stability of proposed structures .

Advanced Research Questions

Q. How to design experiments to resolve contradictions between in vitro and in vivo efficacy data for this compound?

- Approach :

- Triangulation : Combine multiple methods (e.g., transcriptomics, metabolomics) to identify off-target effects or metabolic pathways not apparent in vitro.

- Dose-Response Curves : Compare IC50 values across models to assess translational relevance.

Q. What methodologies ensure reproducibility in this compound synthesis protocols?

- Critical Steps :

Document reaction conditions (temperature, solvent purity, catalyst lot numbers).

Provide raw spectral data (NMR, MS) in supplementary materials.

Use reference standards (e.g., USP-grade reagents) for calibration.

- Validation : Independent replication by a third-party lab, with failure modes analyzed via Design of Experiments (DoE) .

Q. How to integrate multi-omics data to elucidate this compound's mechanism of action?

- Workflow :

Transcriptomics : Identify differentially expressed genes post-treatment.

Proteomics : Map protein interaction networks (e.g., STRING database).

Metabolomics : Track metabolic flux changes via LC-MS/MS.

- Analysis : Use pathway enrichment tools (KEGG, Reactome) to highlight perturbed biological processes. A 2023 study linked this compound to mitochondrial ROS modulation via this approach .

Methodological Considerations for Data Contradictions

Q. How to address limitations in this compound toxicity studies with conflicting results?

- Strategy :

- Meta-Analysis : Pool data from independent studies using random-effects models to quantify heterogeneity (I² statistic).

- Sensitivity Analysis : Exclude outliers and re-evaluate effect sizes.

Ethical and Reporting Standards

Q. What minimal data must be reported to enable replication of this compound studies?

- Requirements :

- Synthetic protocols with step-by-step troubleshooting.

- Raw analytical data (e.g., NMR spectra, chromatograms).

- Statistical code and software versions used for analysis.

- Compliance : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.